An In-depth Technical Guide to (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid
An In-depth Technical Guide to (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is a fluorinated heterocyclic organic compound that holds significant potential in the field of medicinal chemistry and drug discovery. Its structural features, particularly the presence of a boronic acid group, a pyridine ring, a fluorine atom, and an ethoxy group, make it a valuable building block for the synthesis of complex pharmaceutical intermediates. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2][3][4][5] This guide provides a comprehensive overview of the known physical properties, experimental protocols, and applications of this compound.
Core Physical and Chemical Properties
Quantitative data for (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is not extensively available in public literature. The following table summarizes the available data for the target compound and its close structural analogs to provide a comparative reference.
| Property | (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid | (6-Fluoropyridin-3-yl)boronic acid (analog) | (6-Methoxy-3-pyridinyl)boronic acid (analog) |
| Molecular Formula | C₇H₉BFNO₃[6] | C₅H₅BFNO₂[7][8] | C₆H₈BNO₃ |
| Molecular Weight | 184.96 g/mol [6] | 140.91 g/mol [7][8] | 152.94 g/mol |
| Melting Point | Data not available | 177-178 °C (decomposes) | 135-140 °C |
| Appearance | Solid (expected)[6] | Solid[7] | Solid |
| Solubility | Expected to be soluble in common organic solvents | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
Note: The data for analog compounds is provided for estimation purposes. Actual values for (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid may vary.
Spectroscopic Data Analysis
While specific spectra for (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid are not publicly available, an analysis of related structures allows for the prediction of key spectral features.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the quartet and triplet corresponding to the ethoxy group protons, and a broad singlet for the hydroxyl protons of the boronic acid. The chemical shifts of the pyridine protons will be influenced by the fluorine and ethoxy substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the pyridine ring and the ethoxy group. The carbon attached to the boron atom may show a broad signal.
-
¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing fluorinated compounds.[9] It will exhibit a singlet or a multiplet depending on the coupling with neighboring protons.
-
¹¹B NMR: The boron NMR spectrum is characteristic of the trivalent boronic acid, typically showing a broad signal. Upon formation of a boronate ester or complex, a shift in the resonance is expected.[10]
Experimental Protocols
Synthesis of Pyridinylboronic Acids
A general and robust method for the synthesis of pyridinylboronic acids involves a halogen-metal exchange followed by borylation.[11][12] This approach is adaptable for the synthesis of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid, likely starting from a corresponding dihalopyridine precursor.
General Protocol for the Synthesis of a 6-Alkoxy-5-halopyridin-3-yl)boronic acid:
-
Starting Material: A suitable starting material would be a 3,5-dihalo-6-ethoxypyridine.
-
Lithiation: The dihalopyridine is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., Argon or Nitrogen).
-
An organolithium reagent (e.g., n-butyllithium or lithium diisopropylamide) is added dropwise to selectively perform a halogen-metal exchange at the 3-position.
-
Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the reaction mixture.
-
Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl) to hydrolyze the boronate ester and yield the desired boronic acid.
-
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography.
Suzuki-Miyaura Cross-Coupling Reaction
(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is an ideal coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern synthetic chemistry.[13]
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl halide (1.0 equiv.), (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst System: Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃, 1-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos).
-
Solvent: Add a degassed solvent or solvent mixture (e.g., dioxane, toluene, DMF, or ethanol/water).
-
Reaction Conditions: The mixture is heated under an inert atmosphere to a temperature typically ranging from 80 to 120 °C until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water or brine. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Role in Drug Discovery and Development
Fluorinated pyridine derivatives are of high interest in drug discovery due to the beneficial effects of fluorine on a molecule's physicochemical and pharmacokinetic properties.[1][2][3][4][5] The introduction of fluorine can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[3]
-
Modulate pKa: The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms, which can affect a drug's solubility, absorption, and target binding.[1][5]
-
Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to increased potency.[4]
(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid serves as a key building block to introduce this fluorinated pyridine moiety into larger, more complex molecules through the reliable and versatile Suzuki-Miyaura coupling reaction. This allows medicinal chemists to systematically explore the structure-activity relationships of novel drug candidates. While this compound has not been implicated in a specific signaling pathway in the available literature, its utility lies in the synthesis of compounds that may target a wide range of biological pathways.
Safety and Handling
As with all laboratory chemicals, (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, related boronic acids are known to be irritants to the eyes, skin, and respiratory system.[7][14][15][16]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid creating dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is a valuable research chemical for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While specific physical and spectral data are limited, its utility as a building block in Suzuki-Miyaura cross-coupling reactions is clear. The presence of the fluorinated ethoxy-pyridine motif offers a strategic advantage in designing molecules with potentially improved drug-like properties. Further research into the specific properties and reactivity of this compound will undoubtedly expand its applications in organic synthesis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Ethoxy-2-fluoropyridine-3-boronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-フルオロ-5-ピリジルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 8. (6-FLUOROPYRIDIN-3-YL)BORONIC ACID | CAS 351019-18-6 [matrix-fine-chemicals.com]
- 9. db-thueringen.de [db-thueringen.de]
- 10. par.nsf.gov [par.nsf.gov]
- 11. benchchem.com [benchchem.com]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. fishersci.com [fishersci.com]
- 15. angenechemical.com [angenechemical.com]
- 16. fishersci.com [fishersci.com]
